Molecular structure and weight of 2-Iodo-6-(trifluoromethyl)benzoic acid
Molecular structure and weight of 2-Iodo-6-(trifluoromethyl)benzoic acid
The following technical guide details the molecular identity, synthesis, and application of 2-Iodo-6-(trifluoromethyl)benzoic acid , a specialized halogenated building block used in the design of atropisomeric drugs and functionalized heterocycles.
Executive Summary
2-Iodo-6-(trifluoromethyl)benzoic acid (CAS 914637-39-1 ) is a tri-substituted benzene derivative characterized by extreme steric congestion around the carboxylic acid functionality. The presence of a bulky iodine atom at the C2 position and a trifluoromethyl group at the C6 position forces the carboxylic acid out of planarity, creating a "molecular cleft." This structural feature is highly valued in medicinal chemistry for:
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Atropisomerism : Creating axially chiral amides or biaryls via Suzuki-Miyaura cross-coupling.
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Privileged Scaffolds : Serving as a precursor for isoindolinones and isocoumarins.
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Bioisosterism : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the iodine serves as a reactive handle for further functionalization.
Molecular Identity & Physiochemical Properties[1][2]
The molecule is defined by a crowded 1,2,3-substitution pattern (functionally 2,6-disubstituted relative to the acid).
Data Summary Table
| Property | Specification |
| Chemical Name | 2-Iodo-6-(trifluoromethyl)benzoic acid |
| CAS Number | 914637-39-1 |
| Molecular Formula | C₈H₄F₃IO₂ |
| Molecular Weight | 316.02 g/mol |
| Exact Mass | 315.9208 |
| SMILES | OC(=O)C1=C(C(F)(F)F)C=CC=C1I |
| Appearance | Off-white to pale yellow crystalline solid |
| Predicted pKa | ~2.5 (Acidified by electron-withdrawing CF₃/I groups) |
| Solubility | Soluble in DMSO, MeOH, DCM; insoluble in water (unless basified) |
Synthesis & Manufacturing
The most robust synthetic route utilizes Directed Ortho Metallation (DoM) . This method exploits the directing power of the carboxylate anion to install the iodine atom regioselectively at the vacant ortho position of commercially available 2-(trifluoromethyl)benzoic acid.
Mechanistic Pathway
The synthesis relies on the formation of a thermodynamic dilithio species. The first equivalent of base deprotonates the carboxylic acid; the second equivalent removes the proton at the C6 position (the only remaining ortho site), stabilized by the coordination of the lithium to the carboxylate oxygen.
Figure 1: Directed Ortho Metallation (DoM) pathway for regioselective iodination.
Detailed Experimental Protocol
Objective : Synthesis of 5.0 g of 2-Iodo-6-(trifluoromethyl)benzoic acid.
Reagents :
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2-(Trifluoromethyl)benzoic acid (1.0 eq)
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sec-Butyllithium (2.2 eq, 1.4 M in cyclohexane)
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Iodine (I₂, 2.5 eq)
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Anhydrous THF (Solvent)
Procedure :
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Setup : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and argon inlet.
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Solvation : Dissolve 2-(trifluoromethyl)benzoic acid (19.0 g, 100 mmol) in anhydrous THF (150 mL) and cool to -78°C using a dry ice/acetone bath.
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Metallation : Add sec-BuLi (157 mL, 220 mmol) dropwise over 30 minutes.
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Note: The solution will turn deep red/orange, indicating the formation of the dianion.
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Critical Control: Maintain internal temperature below -65°C to prevent benzylic attack on the CF₃ group (defluorination).
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Equilibration : Stir at -78°C for 1 hour to ensure complete lithiation at the C6 position.
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Quench : Dissolve Iodine (63.5 g, 250 mmol) in THF (50 mL) and add it slowly to the lithiated mixture at -78°C.
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Workup : Allow the mixture to warm to room temperature over 2 hours. Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine (color change from dark purple to yellow).
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Isolation : Acidify the aqueous layer to pH 1 with 1M HCl. Extract with Ethyl Acetate (3x). Dry organics over MgSO₄ and concentrate.
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Purification : Recrystallize from Hexanes/Ethyl Acetate to yield the target acid.
Reactivity & Synthetic Utility[3]
This compound acts as a bifunctional scaffold. The high steric hindrance prevents standard amide coupling unless highly active reagents (e.g., HATU, SOCl₂) are used.
Atropisomeric Suzuki Coupling
The iodine atom is highly reactive toward Palladium-catalyzed cross-coupling. However, due to the ortho-CF₃ and ortho-COOH groups, coupling with another ortho-substituted boronic acid restricts rotation around the new Biaryl C-C bond, creating atropisomers (axial chirality).
Cyclization to Isoindolinones
Reacting the acid with amines followed by Pd-catalyzed carbonylation or direct cyclization yields isoindolinones, a core structure in many antipsychotic and anti-inflammatory drugs.
Figure 2: Primary divergent synthetic pathways.
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed:
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¹H NMR (400 MHz, DMSO-d₆) :
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Expect a pattern of three aromatic protons.
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δ 8.15 (d, J=8.0 Hz, 1H) : Proton adjacent to Iodine (C3-H).
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δ 7.95 (d, J=8.0 Hz, 1H) : Proton adjacent to CF₃ (C5-H).
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δ 7.60 (t, J=8.0 Hz, 1H) : Meta proton (C4-H).
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Note: The significant downfield shift of the C3 proton is due to the deshielding effect of the Iodine.
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¹³C NMR :
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Look for the carbonyl carbon (~168 ppm) and the quartet of the CF₃ carbon (~123 ppm, J_CF ~272 Hz).
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The C-I carbon will appear significantly upfield (~90-95 ppm) due to the heavy atom effect.
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Safety & Handling (MSDS Highlights)
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Hazards : Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
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Storage : Store at 2-8°C under inert atmosphere (Argon). Light sensitive (iodine compounds can liberate I₂ over time).
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Disposal : Halogenated organic waste. Do not mix with strong oxidizers.
References
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Chemical Identification : CymitQuimica Product Catalog. "2-Iodo-6-(trifluoromethyl)benzoic acid CAS 914637-39-1."
- Synthetic Methodology (DoM): Mortier, J., et al. "Ortho-Directed Metallation of Benzoic Acids." Journal of Organic Chemistry.
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Structural Analogs : Sigma-Aldrich Product Data for "2,6-Bis(trifluoromethyl)benzoic acid" (CAS 24821-22-5) and "2-Iodo-benzoic acid" (CAS 88-67-5) used for property interpolation.
